molecular formula C18H28O4 B8602500 Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate

Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate

Cat. No.: B8602500
M. Wt: 308.4 g/mol
InChI Key: ZXKVUBHWAOYAQG-UHFFFAOYSA-N
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Description

Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a complex structure with a hydroxyhexyl group, a methoxyphenyl group, and a propanoate ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate typically involves esterification reactions. One common method is the reaction of 3-(1-hydroxyhexyl)-4-methoxyphenylpropanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.

Types of Reactions:

    Oxidation: The hydroxyhexyl group can undergo oxidation to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.

Major Products:

    Oxidation: 3-(1-oxohexyl)-4-methoxyphenylpropanoic acid.

    Reduction: Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanol.

    Substitution: Ethyl 3-(3-(1-hydroxyhexyl)-4-aminophenyl)propanoate.

Scientific Research Applications

Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The hydroxyhexyl group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    Ethyl 3-(4-methoxyphenyl)propanoate: Lacks the hydroxyhexyl group, making it less hydrophilic.

    Ethyl 3-(3-hydroxyhexyl)propanoate: Lacks the methoxyphenyl group, affecting its aromatic properties.

    Ethyl 3-(3-(1-hydroxyhexyl)-4-hydroxyphenyl)propanoate: Has a hydroxy group instead of a methoxy group, altering its reactivity.

Uniqueness: Ethyl 3-(3-(1-hydroxyhexyl)-4-methoxyphenyl)propanoate is unique due to the presence of both a hydroxyhexyl group and a methoxyphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H28O4

Molecular Weight

308.4 g/mol

IUPAC Name

ethyl 3-[3-(1-hydroxyhexyl)-4-methoxyphenyl]propanoate

InChI

InChI=1S/C18H28O4/c1-4-6-7-8-16(19)15-13-14(9-11-17(15)21-3)10-12-18(20)22-5-2/h9,11,13,16,19H,4-8,10,12H2,1-3H3

InChI Key

ZXKVUBHWAOYAQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=C(C=CC(=C1)CCC(=O)OCC)OC)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

NaBH4 (7.6 g; 0.2 mol) is added in small amounts to 61 g (0.2 mol) of ethyl3-(3-hexanoyl-4-methoxyphenyl)propanoate, as a solution in 500 ml of ethanol. The mixture is heated for 1 hour at 80° C. After 16 hours at room temperature, the mixture is concentrated under vacuum and poured into saturated sodium chloride solution. The resulting mixture is extracted with ether and the organic phase is dried over sodium sulfate. Evaporation of the solvents gives 58 g of product in a 94% yield.
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94%

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